Lumefantrine

描述

This compound is an antimalarial agent used to treat acute uncomplicated malaria. It is administered in combination with artemether for improved efficacy. This combination therapy exerts its effects against the erythrocytic stages of Plasmodium spp. and may be used to treat infections caused by P. falciparum and unidentified Plasmodium species, including infections acquired in chloroquine-resistant areas.

This compound is an Antimalarial.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for malaria and has 5 investigational indications.

A fluorene derivative that is used in combination with ARTEMETHER for the treatment of MALARIA (see ARTEMETHER-LUMEFANTRINE DRUG COMBINATION).

See also: Artemether; this compound (component of).

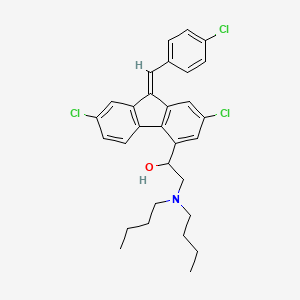

Structure

3D Structure

属性

IUPAC Name |

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-MYYYXRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046663 | |

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow powder | |

CAS No. |

82186-77-4, 120583-70-2, 120583-71-3 | |

| Record name | Lumefantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumefantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMEFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENFLUMETOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Lumefantrine: An In-depth Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumefantrine is a crucial antimalarial agent, belonging to the aryl-aminoalcohol class of drugs. It is a synthetic fluorine derivative that is highly effective against erythrocytic stages of Plasmodium falciparum, including chloroquine-resistant strains. A core component of the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine, its efficacy is intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering detailed experimental protocols and insights relevant to drug discovery, formulation development, and clinical pharmacology. Understanding these properties is paramount for optimizing its therapeutic performance, particularly in overcoming challenges associated with its poor aqueous solubility and variable bioavailability.

Core Physicochemical Properties

The therapeutic efficacy and biopharmaceutical behavior of this compound are governed by its fundamental physicochemical properties. These include its solubility, melting point, ionization constant (pKa), and lipophilicity (logP). A summary of these properties is presented below, followed by detailed discussions and experimental methodologies.

Table 1: Summary of Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 128-131 °C | [1] |

| pKa | 9.35 | [1] |

| LogP | 2.29 - 3.52 | [1] |

| Aqueous Solubility | Practically insoluble (0.002%) | [1] |

| Solubility in Organic Solvents | ||

| - Chloroform | Soluble (7.5%) | [1] |

| - Dichloromethane | Soluble (7.5%) | [1] |

| - Acetonitrile | Very slightly soluble (0.013%) | [1] |

Detailed Physicochemical Characterization

Solubility

This compound is a highly lipophilic molecule, a characteristic that contributes to its poor solubility in aqueous media. This low aqueous solubility is a significant challenge in formulation development, as it can limit the drug's dissolution rate and, consequently, its oral bioavailability. The solubility of this compound has been determined in various solvents, highlighting its preference for non-polar and aprotic organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent, a fundamental parameter for pre-formulation studies.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, chloroform)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of scintillation vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or µg/mL, taking into account the dilution factor.

-

Melting Point

The melting point of a crystalline solid is a critical physical property that provides information about its purity and identity.

Experimental Protocol: Melting Point Determination (Capillary Method - USP <741>)

This protocol describes the determination of the melting point of this compound using the capillary method as per the United States Pharmacopeia (USP).[2][3][4][5]

Materials:

-

This compound powder, finely pulverized and dried

-

Melting point apparatus

-

Capillary tubes (closed at one end)

Procedure:

-

Sample Preparation:

-

Introduce a small amount of the finely powdered and dried this compound into a capillary tube.

-

Compact the powder by tapping the tube gently on a hard surface to form a column of 2.5-3.5 mm in height.[6]

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. For a substance with a known melting range, the temperature can be raised quickly to about 5 °C below the expected melting point.[6]

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the substance is first observed to melt (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.

-

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a drug at different physiological pH values. This compound is a weakly basic compound.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol details the determination of the pKa of this compound using potentiometric titration.[7][8][9][10]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Methanol or another suitable co-solvent for dissolving this compound

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol) due to its poor aqueous solubility.

-

Add a known volume of standardized HCl to protonate the basic this compound.

-

Add water and KCl to achieve a desired final volume and ionic strength.

-

-

Titration:

-

Immerse the calibrated pH electrode and the tip of the burette into the sample solution.

-

Stir the solution gently.

-

Titrate the solution by adding small, incremental volumes of the standardized NaOH solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa can be determined from the titration curve. The pH at the half-equivalence point (the point at which half of the protonated this compound has been neutralized) is equal to the pKa.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Lipophilicity (LogP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to partition between an oily and an aqueous phase. It is a critical parameter for predicting drug absorption, distribution, and membrane permeability.

Experimental Protocol: LogP Determination (Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP) of this compound.[11][12][13][14]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Phase Preparation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of the other phase to a separatory funnel or centrifuge tube.

-

Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning of the this compound between the two phases.

-

-

Phase Separation:

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient: LogP = log([this compound]octanol / [this compound]aqueous).

-

Polymorphism and Stability

The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline form (polymorphism), can significantly impact its physical and chemical stability, as well as its dissolution and bioavailability.

Polymorphism:

While some sources suggest this compound has not been reported to exhibit polymorphism, solid-state characterization studies are crucial during drug development.[1][15][16][17] Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for identifying and characterizing different crystalline forms. DSC can reveal different melting points and phase transitions, while PXRD provides a unique diffraction pattern for each crystalline structure.[15][16][17]

Stability:

This compound is generally stable under normal storage conditions. However, like any pharmaceutical compound, it can be susceptible to degradation under stress conditions such as high temperature, humidity, and light. Stability studies are a critical component of drug development to establish appropriate storage conditions and shelf-life.

Strategies for Solubility Enhancement

Given the poor aqueous solubility of this compound, various formulation strategies have been explored to enhance its dissolution and bioavailability. One of the most successful approaches is the development of solid dispersions .[18][19][20][21][22][23]

In a solid dispersion, the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer, at the molecular level. This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to its crystalline form. Common techniques for preparing this compound solid dispersions include solvent evaporation and spray drying.

Visualizations

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP3A4.[24][25][26][27] The major metabolic pathway involves the N-debutylation of the butylamine side chain to form the active metabolite, desbutyl-lumefantrine.

Caption: Phase I metabolism of this compound by CYP3A4.

Experimental Workflow for Physicochemical Characterization

The physicochemical characterization of a new drug candidate like this compound follows a logical workflow to gather essential data for downstream development.

Caption: A typical workflow for physicochemical characterization.

Conclusion

The physicochemical properties of this compound, particularly its high lipophilicity and low aqueous solubility, are defining characteristics that present both therapeutic advantages and formulation challenges. A thorough understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the rational development of effective and bioavailable this compound-based therapies. Continued research into novel formulation strategies, such as solid dispersions, holds the key to unlocking the full therapeutic potential of this vital antimalarial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. uspbpep.com [uspbpep.com]

- 4. m.youtube.com [m.youtube.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. thinksrs.com [thinksrs.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Structural Characterization and Thermal Properties of the Anti-malarial Drug: this compound [scielo.org.za]

- 16. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound solid dispersions with piperine for the enhancement of solubility, bioavailability and anti-parasite activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Formulation Development and Characterization of this compound Solid Dispersion with Piperine for Solubility Enhancement | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 22. This compound Solid Dispersion Formulation Development and Characterization with Piperine for Solubility Enhancement | Journal of Science & Technology [jst.org.in]

- 23. jst.org.in [jst.org.in]

- 24. What is the mechanism of this compound? [synapse.patsnap.com]

- 25. pure.uva.nl [pure.uva.nl]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Discovery and Synthesis of Lumefantrine: A Technical Guide

An in-depth exploration of the origins and chemical synthesis of a cornerstone antimalarial agent for researchers, scientists, and drug development professionals.

Executive Summary

Lumefantrine, an aryl amino alcohol antimalarial drug, is a critical component of the first-line artemisinin-based combination therapy (ACT) for uncomplicated Plasmodium falciparum malaria.[1] Developed as part of a large-scale Chinese research initiative, its discovery and subsequent widespread use in combination with artemether have saved countless lives. This technical guide provides a comprehensive overview of the discovery of this compound and details the various chemical synthesis pathways developed for its production. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthesis process to serve as a valuable resource for the scientific community.

Discovery and Development

This compound was synthesized during the Chinese "Project 523," a confidential large-scale antimalarial drug discovery program initiated by the Chinese government in 1967.[2][3] This extensive project, which screened over 40,000 chemicals, also led to the discovery of artemisinin.[4][5] The combination of artemether and this compound, first introduced for medical use in 1992, was developed in China.[6][7] This combination therapy, marketed as Coartem® or Riamet®, was the first fixed-dose ACT to meet the World Health Organization's (WHO) pre-qualification criteria for efficacy, safety, and quality.[1][8]

The rationale for combining the fast-acting artemether with the long-acting this compound is to provide a rapid clearance of parasites and to prevent recrudescence.[1][9] Artemether has a short half-life of about 2 hours, while this compound has a much longer half-life of 3-6 days, allowing it to clear residual parasites.[2]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is known to act on the erythrocytic stages of Plasmodium falciparum.[2] The primary proposed mechanism involves the inhibition of β-hematin formation.[10] During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (β-hematin). This compound is thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.[10] It is also suggested that this compound may inhibit nucleic acid and protein synthesis in the parasite.[2][9]

Chemical Synthesis Pathways

The synthesis of this compound has been approached through various routes, with the core structure being a substituted fluorene backbone. The most common strategies involve the construction of the key intermediate, 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, followed by a condensation reaction with p-chlorobenzaldehyde.

General Synthesis Route

A widely reported synthetic pathway starts from 2,7-dichlorofluorene. This multi-step process is outlined below.

Caption: A common synthetic pathway for this compound.

Alternative and Improved Synthetic Strategies

Several variations and improvements to the general synthesis have been reported in patents and scientific literature, aiming to enhance yield, purity, and industrial feasibility.

One notable process involves a one-pot synthesis from 2,7-dichloro-9H-fluorene to 2-dibutylamino-l-[2,7-dichloro-9H-fluorene-4-yl]ethanol without isolating the intermediates.[11] Another approach utilizes a Grignard reaction.[12] The synthesis of deuterated this compound (this compound-D9) has also been described, which is useful as an internal standard in analytical studies.[13]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and efficacy of this compound.

Table 1: Reported Yields for Key Synthesis Steps

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Condensation of 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with benzaldehyde | 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | Benzaldehyde, Sodium hydroxide, Methanol | 1-[(9Z)-9-benzylidene-2,7-dichloro-9H-fluoren-4-yl]-2-(dibutylamino)ethanol | 85 | [14] |

| Condensation of 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with m-chlorobenzaldehyde | 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | m-Chlorobenzaldehyde, Sodium hydroxide, Methanol | 2-(Dibutylamino)-1-[(9Z)-2,7-dichloro-9-(3-chlorobenzylidene)-9H-fluoren-4-yl]ethanol | 89 | [14] |

Table 2: Purity and Efficacy Data

| Parameter | Value | Notes | Reference |

| Purity by HPLC | 99% | For the final condensation product. | [14] |

| PCR-corrected Cure Rate (28-day) | >95% | For artemether-lumefantrine combination therapy. | [1][8] |

| Plasma this compound Concentration (Day 7) Associated with Cure | > 280 ng/ml (0.53 µmol/l) | 75% of patients with concentrations above this level were cured. | [15] |

| Plasma this compound Concentration (Day 7) Associated with Treatment Failure | < 175 ng/ml (0.33 µmol/l) | 24% of patients with concentrations below this level failed treatment. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

Synthesis of this compound via Condensation

This protocol is a composite based on published methodologies for the final condensation step.[14][16]

Materials:

-

2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol (1 equivalent)

-

4-chlorobenzaldehyde (1.5 equivalents)

-

Sodium Hydroxide (2 equivalents)

-

Methanol or n-Butanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in methanol (approximately 10 mL per gram of the starting ethanol).

-

Addition of Reagents: To the stirred solution, add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol and 4-chlorobenzaldehyde.

-

Reaction: Heat the resulting suspension to reflux temperature if using methanol, or to 40-60°C if using n-butanol.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting ethanol spot is no longer visible.

-

Precipitation: Once the reaction is complete, cool the mixture to room temperature. Continue stirring the suspension overnight to ensure complete precipitation of the product.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration.

-

Washing: Wash the filtered cake with cold methanol to remove unreacted reagents and soluble impurities, followed by a wash with water.

-

Drying: Dry the purified solid under vacuum at approximately 50°C to a constant weight to yield this compound.

-

Analysis: Confirm the product's identity and purity using techniques such as HPLC, NMR, and Mass Spectrometry.

Caption: Experimental workflow for the condensation step in this compound synthesis.

In Vivo Antimalarial Efficacy Testing

This protocol describes a general method for assessing the efficacy of antimalarial compounds using a rodent malaria model.[17]

Model: Plasmodium berghei infected mice.

Procedure:

-

Infection: Mice are infected with P. berghei.

-

Treatment: 2-4 hours post-infection, experimental groups are treated with a single dose of the test compound (e.g., 30 or 50 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) route. The compound is prepared as a solution or suspension.

-

Control: A control group receives the vehicle alone.

-

Monitoring: Tail blood smears are taken daily, Giemsa-stained, and parasitemia is assessed.

-

Endpoints: The efficacy of the compound is determined by the reduction in parasitemia compared to the control group, and the survival time of the treated mice.

Conclusion

This compound stands as a testament to the success of large-scale drug discovery programs. Its unique pharmacokinetic profile, when paired with a fast-acting artemisinin derivative, has become a cornerstone of modern malaria treatment. The synthesis of this complex molecule has been refined over the years to allow for efficient and high-purity production. This guide provides a comprehensive technical overview of the discovery, synthesis, and key data associated with this compound, serving as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. timelines.issarice.com [timelines.issarice.com]

- 4. Coartem®: the journey to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 6. Artemether/lumefantrine - Wikipedia [en.wikipedia.org]

- 7. Artemether–this compound in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. A Process For Preparation Of this compound [quickcompany.in]

- 12. allindianpatents.com [allindianpatents.com]

- 13. CN111320547A - Synthesis method of this compound-D9 - Google Patents [patents.google.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. benchchem.com [benchchem.com]

- 17. mmv.org [mmv.org]

In Vitro Antiplasmodial Activity of Lumefantrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of lumefantrine, a key component of the widely used artemisinin-based combination therapy, artemether-lumefantrine. This document details the mechanism of action, summarizes quantitative susceptibility data for various Plasmodium falciparum strains, and provides detailed experimental protocols for common in vitro assays.

Core Mechanism of Action

This compound, an aryl amino alcohol, exerts its antiplasmodial effect primarily by interfering with the detoxification of heme within the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin. This compound is believed to inhibit this polymerization process.[1] The accumulation of free heme leads to oxidative stress and damage to parasite membranes and other essential components, ultimately resulting in parasite death.[1]

Caption: Mechanism of action of this compound.

Quantitative Data on Antiplasmodial Activity

The in vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the P. falciparum strain and the assay method used.

| P. falciparum Strain | IC50 (nM) | Assay Method | Reference |

| Laboratory Strains | |||

| 3D7 (drug-sensitive) | 96 ± 12 | [3H]-hypoxanthine incorporation | [2] |

| 3D7 | 22.27 | SYBR Green I | [3] |

| W2 (chloroquine-resistant) | 29.32 | SYBR Green I | [3] |

| V1S (multidrug-resistant) | 24 ± 14 | [3H]-hypoxanthine incorporation | [2] |

| Clinical Isolates | |||

| Kenyan Isolates (Median) | 50 (IQR: 29-96) | [3H]-hypoxanthine incorporation | [2] |

| Kenyan Isolates (pfcrt-76 wild-type) | 67 (IQR: 48-111) | [3H]-hypoxanthine incorporation | [2] |

| Kenyan Isolates (pfcrt-76 mutant) | 43 (IQR: 27-90) | [3H]-hypoxanthine incorporation | [2] |

| Kenyan Isolates (pfmdr1-86 wild-type) | 124 (IQR: 90-155) | [3H]-hypoxanthine incorporation | [2] |

| Kenyan Isolates (pfmdr1-86 mutant) | 43 (IQR: 29-66) | [3H]-hypoxanthine incorporation | [2] |

| Northern Ugandan Isolates (Median) | 14.6 | Not Specified | [4] |

| Eastern Ugandan Isolates (Median) | 6.9 | Not Specified | [4] |

| Senegalese Isolate (SenTh086.09) | 150 ± 19 | SYBR Green I | [5] |

| Senegalese Isolate (SenTh090.09) | 150 ± 23 | SYBR Green I | [5] |

| Senegalese Isolate (SenTh105.07) | 160 ± 26 | SYBR Green I | [5] |

IQR: Interquartile Range

Experimental Protocols

Several assays are commonly employed to determine the in vitro antiplasmodial activity of compounds like this compound. The following sections detail the methodologies for three widely used assays.

SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the parasite DNA, which intercalates with the fluorescent dye SYBR Green I.

Materials:

-

96-well microtiter plates

-

P. falciparum culture (synchronized to ring stage)

-

Complete RPMI 1640 medium

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I dye

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate.

-

Add synchronized parasite culture (typically at 0.5-1% parasitemia and 1.5-2% hematocrit) to each well.

-

Include drug-free (positive control) and uninfected erythrocyte (negative control) wells.

-

Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence using a microplate reader.

-

Calculate IC50 values from the dose-response curves.

Caption: SYBR Green I assay workflow.

[3H]-Hypoxanthine Incorporation Assay

This method is considered a gold standard and measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.

Materials:

-

96-well microtiter plates

-

P. falciparum culture

-

Hypoxanthine-free complete medium

-

[3H]-hypoxanthine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in hypoxanthine-free medium in a 96-well plate.

-

Add parasite culture to each well.

-

Incubate for 24 hours under standard culture conditions.[6][7]

-

Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[6][7][8]

-

Freeze the plate to lyse the cells.

-

Thaw the plate and harvest the contents onto a filter mat using a cell harvester.

-

Measure the radioactivity of the incorporated [3H]-hypoxanthine using a scintillation counter.

-

Determine IC50 values by comparing the counts per minute (CPM) in drug-treated wells to control wells.

References

- 1. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and this compound in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Lumefantrine in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of lumefantrine, a critical component of the first-line artemisinin-based combination therapy (ACT) for uncomplicated malaria. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows and therapeutic concepts to support further research and development in the field of antimalarial drugs.

Introduction

This compound is an aryl amino alcohol antimalarial agent with a mechanism of action believed to involve the inhibition of β-hematin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme. Due to its slow onset of action, it is co-formulated with a rapid-acting artemisinin derivative, typically artemether, to provide a fast initial reduction in parasite biomass followed by the clearance of remaining parasites by the longer-acting this compound. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical models is essential for the development of new partner drugs and the optimization of existing combination therapies.

Pharmacokinetics in Preclinical Models

Preclinical pharmacokinetic studies of this compound have been predominantly conducted in rat models. These studies have characterized its absorption, distribution, metabolism, and excretion (ADME) properties following both intravenous and oral administration.

Data Presentation: Pharmacokinetic Parameters in Rats

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, desbutyl-lumefantrine, in Sprague-Dawley (SD) rats.

Table 1: Pharmacokinetic Parameters of this compound in Male SD Rats Following a Single Intravenous Dose (0.5 mg/kg) [1]

| Parameter | Mean Value (± SD) | Unit |

| Half-life (t½) | 30.92 (± 4.81) | h |

| Area Under the Curve (AUC₀₋∞) | 9529.47 (± 1283.18) | ng·h/mL |

| Clearance (CL) | 0.03 (± 0.02) | L/h/kg |

| Volume of Distribution (Vd) | 2.40 (± 0.67) | L/kg |

Table 2: Pharmacokinetic Parameters of this compound in Male SD Rats Following Single Oral Doses [1]

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | t½ (h) | Absolute Oral Bioavailability (%) |

| 10 | 227.14 (± 108.83) | 8.0 (± 0.00) | 4736.31 (± 1133.01) | 5064.67 (± 1190.28) | 32.84 (± 10.43) | 4.97 |

| 20 | 142.12 (± 54.12) | 2.0 (± 0.00) | 4252.33 (± 1618.31) | 4485.49 (± 1789.04) | 33.51 (± 4.49) | 11.98 |

| 40 | 342.50 (± 129.53) | 5.0 (± 0.00) | 8847.67 (± 2548.17) | 9134.41 (± 2616.03) | 27.54 (± 4.29) | 7.94 |

Table 3: Pharmacokinetic Parameters of Desbutyl-lumefantrine in Male SD Rats Following Single Oral Doses of this compound [1]

| This compound Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t½ (h) |

| 10 | 12.16 (± 3.84) | 24.0 (± 0.00) | 694.13 (± 143.91) | 44.86 (± 5.76) |

| 20 | 17.65 (± 3.93) | 30.0 (± 0.00) | 751.48 (± 142.23) | 42.48 (± 11.21) |

| 40 | 31.25 (± 8.01) | 48.0 (± 0.00) | 1298.54 (± 264.83) | 40.85 (± 10.11) |

Experimental Protocols: Pharmacokinetic Studies in Rats

-

Species: Male Sprague-Dawley (SD) rats.[1]

-

Weight: 200-220 g.[1]

-

Housing: Animals are housed in standard laboratory conditions with free access to food and water, except for overnight fasting (12-14 hours) before oral dosing.[1]

-

Intravenous (IV) Administration: A single bolus dose of 0.5 mg/kg of this compound is administered via the lateral tail vein.[1]

-

Oral (PO) Administration: this compound is suspended in 0.25% carboxymethyl cellulose (CMC) and administered orally by gavage at doses of 10, 20, and 40 mg/kg.[1]

-

IV Study: Blood samples (approximately 0.25 mL) are collected from the retro-orbital plexus into heparinized tubes at 0.08, 0.5, 2, 4, 6, 25, 30, 48, 54, 72, 96, and 120 hours post-dose.[1]

-

PO Study: Blood samples are collected at 0.5, 2, 5, 8, 24, 30, 48, 54, 72, and 120 hours post-dose.[1]

-

Plasma Preparation: Plasma is harvested by centrifugation and stored at -70 ± 10°C until analysis.[1]

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the simultaneous quantification of this compound and desbutyl-lumefantrine in plasma.[1]

Visualization: Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study of this compound in rats.

Pharmacodynamics in Preclinical Models

Preclinical in vivo pharmacodynamic data for this compound as a monotherapy is notably scarce in published literature. The majority of efficacy studies in animal models of malaria have been conducted with the artemether-lumefantrine combination, reflecting its clinical use. This makes it challenging to delineate the specific dose-response relationship of this compound alone for parasite clearance and survival.

Data Presentation: In Vivo Efficacy in Murine Malaria Models

The following table summarizes the available, though limited, in vivo efficacy data for this compound, primarily from studies using the artemether-lumefantrine combination in Plasmodium berghei-infected mice. It is important to note that these results reflect the combined effect of both drugs.

Table 4: In Vivo Efficacy of Artemether-Lumefantrine in P. berghei-Infected Mice

| Treatment | Parasite Clearance Time (PCT) | Survival Rate | Recrudescence | Reference |

| Artemether-Lumefantrine | 72 hours | 100% (up to day 28) | Observed on day 60 in one study | [2][3] |

| Dihydroartemisinin-Lumefantrine (Nanoformulation) | More efficacious than conventional oral doses | Not reported | Not reported | [4] |

Note: A study in a humanized mouse model of P. falciparum observed dose-dependent parasite clearance with this compound monotherapy, but quantitative data was not provided.[5]

Experimental Protocols: In Vivo Efficacy Studies

-

Parasite Strain: Plasmodium berghei (ANKA strain).[2]

-

Animal Model: Swiss albino mice.[2]

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Treatment is typically initiated shortly after infection and administered orally for a defined period (e.g., 4 days).

-

Endpoints:

-

Parasitemia: Determined daily by microscopic examination of Giemsa-stained blood smears.

-

Survival: Monitored daily.

-

Recrudescence: Monitored in surviving animals after the initial clearance of parasites.

-

-

Animal Model: Immunodeficient mice (e.g., NSG mice) engrafted with human red blood cells.[6]

-

Parasite Strain: Human malaria parasites, such as Plasmodium falciparum.[6]

-

Infection: Mice are infected with human red blood cells parasitized with P. falciparum.[6]

-

Treatment: Test compounds are administered to the infected mice.

-

Endpoints: Parasitemia is monitored over time to assess parasite clearance and recrudescence.[6]

Visualization: Therapeutic Rationale of Artemether-Lumefantrine Combination

Caption: Logical relationship of artemether and this compound in combination therapy.

Conclusion

The preclinical pharmacokinetic profile of this compound is well-characterized in rat models, demonstrating a long half-life and variable oral bioavailability, which is consistent with clinical observations. However, there is a notable gap in the publicly available literature regarding the in vivo pharmacodynamics of this compound as a monotherapy in preclinical malaria models. The majority of efficacy studies are conducted with the artemether-lumefantrine combination, highlighting the synergistic or additive effects of this partnership. Future preclinical research focusing on the dose-response relationship of this compound monotherapy in relevant animal models, such as humanized mice, would be invaluable for a more complete understanding of its antimalarial properties and for the development of future antimalarial combination therapies.

References

- 1. mmv.org [mmv.org]

- 2. In vivo efficacy and bioavailability of this compound: Evaluating the application of Pheroid technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo/ex vivo efficacy of artemether-lumefantrine and artesunate-amodiaquine as first-line treatment for uncomplicated falciparum malaria in children: an open label randomized controlled trial in Burkina Faso. | SMC [smc-alliance.org]

- 5. researchgate.net [researchgate.net]

- 6. Open-label trial with artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria three years after its broad introduction in Jimma Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of Lumefantrine in Malaria Parasites: A Technical Guide

[Shanghai, China] – Lumefantrine, a cornerstone of artemisinin-based combination therapies (ACTs) for malaria, exerts its parasiticidal action primarily by inhibiting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite. This in-depth technical guide synthesizes current knowledge on the molecular target identification of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its biological targets.

Primary Molecular Target: Inhibition of Hemozoin Formation

The intraerythrocytic stages of the malaria parasite digest copious amounts of host hemoglobin within their acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by biocrystallizing it into an inert, insoluble crystal called hemozoin.[1][2]

This compound's primary molecular target is this heme detoxification pathway.[1][2] It is widely accepted that this compound interferes with this process by binding to heme, thereby preventing its incorporation into the growing hemozoin crystal.[3] The accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3] While inhibition of nucleic acid and protein synthesis has also been proposed as a secondary mechanism, the disruption of heme detoxification is considered its principal mode of action.[4]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily by determining its half-maximal inhibitory concentration (IC50) against different strains of Plasmodium falciparum and its ability to inhibit the formation of β-hematin (a synthetic form of hemozoin).

Table 1: In Vitro IC50 Values of this compound Against P. falciparum Strains

| P. falciparum Strain | Genotype (Relevant Markers) | This compound IC50 (nM) | Reference |

| 3D7 | Wild-type (pfcrt K76, pfmdr1 N86) | 96 ± 12 | [5] |

| V1S | Mutant (pfcrt CVIET, pfmdr1 Y184F) | 24 ± 14 | [5] |

| Kenyan Isolate (Median) | Mixed | 50 (IQR: 29-96) | [5] |

| Northern Uganda Isolate (Median) | Mixed, some with PfK13 mutations | 14.6 | [6] |

| Eastern Uganda Isolate (Median) | Mixed | 6.9 | [6] |

| 3D7 (N86+184Y) | Wild-type pfmdr1 | - | [7] |

| 3D7 (Y86+184Y) | Mutant pfmdr1 (N86Y) | - | [7] |

IQR: Interquartile Range

Table 2: Inhibition of β-Hematin Formation by this compound

| Assay Condition | This compound IC50 | Reference |

| Not specified | Potent inhibitor | [8] |

| Not specified | Significant inhibition | [9] |

Modulators of this compound Susceptibility: The Role of Transporter Proteins

Polymorphisms and copy number variations in the genes encoding the P. falciparum chloroquine resistance transporter (PfCRT) and the multidrug resistance protein 1 (PfMDR1) have been shown to modulate parasite susceptibility to this compound. These transporters are located on the membrane of the parasite's digestive vacuole.

-

pfcrt : The wild-type pfcrt K76 allele is associated with reduced susceptibility to this compound.[5]

-

pfmdr1 : Increased copy number of the pfmdr1 gene is a key determinant of reduced this compound susceptibility.[7] The wild-type N86 allele in pfmdr1 is also associated with decreased sensitivity to this compound.[6]

These findings suggest that PfMDR1 may be involved in transporting this compound, and alterations in its expression or sequence can affect the drug's concentration at its site of action.

Visualizing the Molecular Landscape

To better understand the complex interactions and experimental approaches involved in this compound target identification, the following diagrams have been generated using the DOT language.

References

- 1. A machine learning approach to define antimalarial drug action from heterogeneous cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, this compound, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Lumefantrine's Interruption of Heme Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intraerythrocytic stages of the malaria parasite, Plasmodium falciparum, rely on the digestion of host hemoglobin as a primary source of amino acids. This process, however, liberates vast quantities of toxic, free ferrous heme (ferriprotoporphyrin IX). To survive, the parasite employs a crucial detoxification strategy: the polymerization of this heme into a biologically inert, crystalline pigment called hemozoin. The antimalarial drug lumefantrine, a core component of Artemisinin-based Combination Therapies (ACTs), exerts its parasiticidal effect by directly interfering with this vital detoxification pathway. This guide provides a detailed examination of the molecular mechanism, quantitative impact, and experimental methodologies related to this compound's role as a heme detoxification inhibitor.

The Heme Detoxification Pathway in P. falciparum

During its blood stage, the parasite resides within a self-created parasitophorous vacuole inside a host erythrocyte. It ingests large amounts of hemoglobin, which is then transported to an acidic digestive vacuole (DV). Within the DV, proteases degrade hemoglobin into amino acids for parasite protein synthesis, releasing heme as a byproduct. Free heme is highly toxic, capable of generating reactive oxygen species (ROS) and destabilizing cellular membranes, which ultimately leads to cell lysis.

To neutralize this threat, the parasite facilitates the aggregation of heme monomers into a non-toxic, insoluble crystal known as hemozoin, which is structurally identical to the synthetic pigment β-hematin. This biocrystallization process is a critical survival mechanism for the parasite and represents a key target for many antimalarial drugs.

Mechanism of Action: this compound as an Inhibitor

This compound is an aryl amino alcohol compound that functions as a blood schizonticide. Its primary mechanism of action is the inhibition of hemozoin formation.[1] It is believed that this compound accumulates in the parasite's acidic digestive vacuole and binds to free heme, forming a complex that prevents the heme molecules from polymerizing into the hemozoin crystal lattice.[2]

This inhibition leads to a buildup of toxic, monomeric heme within the digestive vacuole.[2] The accumulated heme catalyzes the production of ROS, induces oxidative stress, and damages cellular membranes and other critical components, ultimately resulting in the death of the parasite.[2] While other quinoline-based drugs like chloroquine also inhibit hemozoin formation, some evidence suggests a nuanced difference in their mechanisms. Studies have shown that aryl methanols, including this compound, inhibit hemozoin formation without causing a significant increase in "exchangeable" heme, unlike chloroquine, pointing to a potentially distinct drug-heme interaction.[3]

Quantitative Data: In Vitro Antimalarial Activity

While this compound is established to inhibit hemozoin formation, specific IC₅₀ values from cell-free, biochemical β-hematin inhibition assays are not consistently reported in the literature. However, its potent antimalarial activity, which is mechanistically linked to this inhibition, is well-documented through parasite growth inhibition assays. The following table summarizes the 50% inhibitory concentrations (IC₅₀) of this compound against various P. falciparum strains.

| P. falciparum Strain/Isolate | IC₅₀ (nM) [Median or Mean] | Comments | Reference(s) |

| 3D7 (drug-sensitive) | ~15.1 - 25.4 | Stage-dependent; tested at various hours post-invasion (hpi). | [4] |

| ANL4 (artemisinin-resistant) | ~16.7 - 26.5 | Stage-dependent; tested at various hpi. | [4] |

| Kenyan Field Isolates | ~50 (median) | A significant portion of isolates (>20%) showed IC₅₀s >100 nM. | [1] |

| Northern Uganda Isolates (2021) | 14.6 (median) | Showed decreased susceptibility compared to isolates from Eastern Uganda (6.9 nM). | [2] |

Note: IC₅₀ values can vary based on the specific assay protocol (e.g., SYBR Green I, [³H]hypoxanthine incorporation), parasite strain, and culture conditions.

Experimental Protocols

In Vitro β-Hematin Inhibition Assay (Colorimetric Method)

This cell-free assay measures the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin) from a heme monomer solution.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Hemin Stock Solution: Dissolve hemin chloride in dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 8 mM).[4]

-

Acetate Buffer: Prepare a 1-2 M acetate buffer and adjust the pH to ~4.8.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO/Methanol) and perform serial dilutions to achieve the desired final concentrations.[5]

-

Wash/Solubilization Solutions: 100% DMSO, 0.1 M NaOH.

-

-

Assay Procedure (96-well plate format):

-

Add the buffered hematin solution to each well of a microtiter plate.[6]

-

Add the test compound dilutions (this compound), positive control (e.g., chloroquine), and negative control (vehicle only) to the respective wells.[5]

-

Incubate the plate at a temperature that promotes polymerization (e.g., 37°C or 60°C) for a sufficient duration (e.g., 4 to 24 hours).[6]

-

Following incubation, centrifuge the plate to pellet the formed β-hematin.

-

Carefully remove the supernatant. Wash the pellet with DMSO to remove any unreacted heme. Repeat the centrifugation and wash step.

-

Dissolve the final β-hematin pellet in 0.1 M NaOH.

-

Quantify the amount of dissolved β-hematin by measuring the absorbance at approximately 405 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the negative (no drug) control.

-

Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Cellular Heme Fractionation Assay

This assay quantifies the different species of heme (unbound heme, hemoglobin, and hemozoin) within the parasite after exposure to a drug, providing direct evidence of hemozoin inhibition in a cellular context.[7][8]

Methodology Outline:

-

Parasite Culture and Drug Treatment:

-

Culture synchronized P. falciparum (typically to the trophozoite stage) in the presence of various concentrations of this compound for a set period (e.g., 32 hours).

-

-

Cell Lysis and Fractionation:

-

Harvest the parasites by saponin lysis of the host red blood cells.

-

Lyse the isolated parasites (e.g., via hypotonic lysis or sonication) and centrifuge to separate the soluble components (supernatant) from the insoluble pellet containing hemozoin.[7]

-

Fraction 1 (Hemoglobin): The initial supernatant contains undigested hemoglobin.

-

Fraction 2 (Free Heme): Treat the pellet with a detergent (e.g., SDS) to solubilize membranes and release unbound, "free" heme. Centrifuge and collect the supernatant.

-

Fraction 3 (Hemozoin): The remaining pellet consists primarily of hemozoin. Dissolve this pellet in a strong alkaline solution (e.g., NaOH).[7]

-

-

Quantification:

-

Quantify the heme content in each fraction spectrophotometrically using the pyridine hemochrome method.[7] This involves adding aqueous pyridine to form a low-spin complex with heme, which can be measured by its characteristic absorbance spectrum.

-

Normalize the amount of heme in each fraction to the parasite cell count.

-

-

Analysis:

-

A successful hemozoin inhibitor like this compound will cause a dose-dependent decrease in the hemozoin fraction and a corresponding increase in the free heme fraction compared to untreated controls.

-

Conclusion

This compound's efficacy as a key antimalarial agent is fundamentally linked to its ability to disrupt the essential heme detoxification pathway in P. falciparum. By inhibiting the polymerization of toxic heme into inert hemozoin, the drug causes an accumulation of this reactive molecule, leading to fatal oxidative damage to the parasite. The experimental protocols detailed herein provide robust methods for quantifying this inhibitory activity, both biochemically and within the cellular environment. Understanding this core mechanism is critical for monitoring potential resistance, which could be associated with decreased drug accumulation or altered heme handling, and for the rational design of future antimalarials targeting this validated parasite vulnerability.

References

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and this compound in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Technical Guide to the Racemic Nature and Enantioselective Activity of Lumefantrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumefantrine, a critical component of the first-line artemisinin-based combination therapy (ACT) artemether-lumefantrine, is administered as a racemic mixture. This technical guide provides an in-depth analysis of the stereoselective properties of this compound, detailing the rationale behind the use of its racemic form and exploring the distinct pharmacological profiles of its enantiomers. The document synthesizes data on the in vitro and in vivo activity, pharmacokinetics, and metabolism of the racemic mixture and its individual (+) and (-) enantiomers. Detailed experimental protocols for the chiral separation and bioactivity assessment of this compound are provided, alongside visual representations of its mechanism of action and metabolic pathways, to support further research and development in antimalarial therapy.

Introduction: The Rationale for Racemic this compound

This compound is a fluorene derivative belonging to the aryl amino alcohol class of antimalarials, which also includes quinine and mefloquine.[1] It is a chiral molecule, possessing a stereocenter that gives rise to two enantiomers, (+)-lumefantrine and (-)-lumefantrine. Clinically, this compound is exclusively used as a 1:1 racemic mixture in a fixed-dose combination with artemether.[1][2]

The decision to develop and market this compound as a racemate aligns with a common practice for many chiral anti-infective drugs.[3] The primary justifications for this approach include:

-

Similar Efficacy of Enantiomers: Early in vivo studies against various Plasmodium falciparum isolates indicated that the enantiomers of this compound possess similar potency.[4] When both enantiomers contribute to the therapeutic effect, the development of a single enantiomer may not offer a significant clinical advantage.[3]

-

Cost-Effectiveness: The synthesis of a racemic mixture is typically less complex and more cost-effective than the production of a single, pure enantiomer. This is a crucial consideration for antimalarial drugs, which are predominantly used in resource-limited settings.[3]

-

Favorable Therapeutic Index: The racemic mixture of this compound has a well-established safety and efficacy profile, with high cure rates exceeding 95% in numerous clinical trials.[5] The absence of significant toxicity associated with one enantiomer over the other reduces the impetus for chiral switching.

While the enantiomers exhibit comparable in vivo antimalarial activity, stereoselectivity is observed in their pharmacokinetic profiles, which warrants a deeper investigation into their individual contributions to the overall therapeutic effect.

Data Presentation: Quantitative Comparison of this compound Racemate and Enantiomers

The following tables summarize the available quantitative data comparing the in vitro and in vivo properties of racemic this compound and its individual enantiomers.

Table 1: In Vitro ADME Properties of this compound Enantiomers and Racemate in Mice[6]

| Parameter | (-)-Lumefantrine | (+)-Lumefantrine | Racemic this compound |

| Aqueous Solubility (µg/mL) | |||

| pH 5.0 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| pH 7.4 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Metabolic Stability (Mouse Liver Microsomes) | |||

| t½ (min) | 48.1 ± 1.5 | 45.1 ± 2.6 | 46.6 ± 2.1 |

| Intrinsic Clearance (µL/min/mg) | 14.4 ± 0.5 | 15.4 ± 0.9 | 14.9 ± 0.7 |

| Plasma Protein Binding (%) | 99.85 ± 0.01 | 99.85 ± 0.01 | 99.86 ± 0.01 |

| Permeability (PAMPA, 10⁻⁶ cm/s) | 1.9 ± 0.1 | 1.9 ± 0.1 | 1.8 ± 0.1 |

| Blood Partitioning (Blood/Plasma Ratio) | 0.61 ± 0.02 | 0.61 ± 0.02 | 0.61 ± 0.01 |

Data presented as mean ± standard deviation. As indicated in the source, no significant stereoselectivity was observed in these in vitro studies.

Table 2: In Vivo Pharmacokinetic Parameters of this compound Enantiomers and Racemate in Mice (Oral Administration, 20 mg/kg)[6]

| Parameter | (-)-Lumefantrine | (+)-Lumefantrine |

| Cmax (ng/mL) | 1007.0 ± 129.8 | 1709.7 ± 256.5 |

| AUC₀₋∞ (ng·h/mL) | 35836.7 ± 4658.8 | 50171.3 ± 7525.7 |

| t½ (h) | 28.9 ± 4.3 | 30.6 ± 4.6 |

| CL/F (mL/h/kg) | 558.0 ± 72.5 | 398.6 ± 59.8 |

| Vz/F (mL/kg) | 23157.3 ± 3473.6 | 17539.0 ± 2630.8 |

Data presented as mean ± standard deviation. These results demonstrate stereoselective pharmacokinetics following oral administration in mice, with the (+)-enantiomer showing higher exposure.

Mechanism of Action and Metabolic Pathways

Inhibition of Hemozoin Formation

The primary mechanism of action for this compound is the inhibition of hemozoin formation within the malaria parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. This compound is thought to interfere with this detoxification process, leading to the accumulation of free heme, which in turn causes oxidative stress and damage to parasite membranes and other essential components, ultimately resulting in parasite death.[2]

Caption: this compound's Mechanism of Action.

Metabolic Pathway

This compound is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4. The major metabolic pathway is the N-dealkylation of one of the butyl side chains to form the active metabolite, desbutyl-lumefantrine. This metabolite also possesses antimalarial activity.

Caption: Primary Metabolic Pathway of this compound.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol is adapted from methodologies described for the separation of this compound enantiomers.[6]

Objective: To resolve and quantify the (+) and (-) enantiomers of this compound from a racemic mixture or biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak AD-H, 150 x 4.6 mm, 5 µm).

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

This compound standard (racemic)

-

Sample containing this compound

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically to achieve the best resolution.

-

Standard Solution Preparation: Accurately weigh and dissolve the racemic this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: If analyzing a tablet formulation, crush the tablet and extract the this compound with the mobile phase, followed by filtration. For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the drug.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (or equivalent)

-

Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard solutions and samples onto the HPLC system. The two enantiomers will elute as separate peaks. Identify the peaks based on their retention times and quantify them by comparing their peak areas to the calibration curve generated from the standard solutions.

In Vitro Antimalarial Activity Assessment (SYBR Green I-based Assay)

This protocol is a generalized procedure based on the SYBR Green I fluorescence assay.[7][8]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound enantiomers and the racemic mixture against P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound enantiomers and racemic mixture stock solutions in DMSO

-

96-well black microplates

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Drug Plate Preparation: Serially dilute the test compounds (enantiomers and racemate) in the culture medium in a 96-well plate to achieve a range of final concentrations. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

-

Parasite Culture Preparation: Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

-

Incubation: Add the parasite suspension to each well of the drug-prepared plate. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the RBCs. Thaw the plates and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for at least 1 hour.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of non-parasitized RBCs. Plot the fluorescence intensity against the drug concentration and determine the IC₅₀ value using a non-linear regression model.

In Vivo Efficacy Assessment (Peters' 4-day Suppressive Test)

This is a standard method for evaluating the in vivo antimalarial activity of a compound in a murine model.[9][10]

Objective: To assess the in vivo blood schizontocidal activity of this compound enantiomers and the racemic mixture.

Materials:

-

Swiss albino mice

-

Chloroquine-sensitive strain of rodent malaria parasite (e.g., Plasmodium berghei)

-

Test compounds (this compound enantiomers and racemate) formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water)

-

Chloroquine (positive control)

-

Vehicle (negative control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (approximately 1 x 10⁷ parasites per mouse) on day 0.

-

Grouping and Treatment: Randomly divide the infected mice into groups (e.g., n=5 per group): negative control, positive control (e.g., chloroquine at 20 mg/kg/day), and test groups receiving different doses of the this compound enantiomers and racemate.

-

Drug Administration: Administer the test compounds and controls orally once daily for four consecutive days (day 0 to day 3), starting approximately 2 hours post-infection.

-

Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

-

Calculation of Suppression: Calculate the average percentage of parasitemia for each group. The percentage of suppression is calculated as: [(A - B) / A] x 100 where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

-

Survival Monitoring: Monitor the survival of the mice daily for up to 30 days.

Conclusion